7-Chloro-8-methoxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC13790848
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8ClNO2 |
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Molecular Weight | 209.63 g/mol |
IUPAC Name | 7-chloro-8-methoxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H8ClNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13) |
Standard InChI Key | YUJKEARXYCJEKU-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC2=C1NC(=O)C=C2)Cl |
Canonical SMILES | COC1=C(C=CC2=C1NC(=O)C=C2)Cl |
Introduction
Structural Characteristics and Nomenclature
7-Chloro-8-methoxyquinolin-2(1H)-one (IUPAC name: 7-chloro-8-methoxy-1,2-dihydroquinolin-2-one) belongs to the quinolinone family, characterized by a bicyclic framework with a ketone group at position 2. The chlorine substituent at position 7 and methoxy group at position 8 introduce steric and electronic effects that influence its reactivity. Compared to the well-documented 8-chloro-3-methoxy isomer , the 7-chloro-8-methoxy variant exhibits distinct electronic properties due to the proximity of the substituents, which may alter hydrogen-bonding capabilities and π-π stacking interactions .
Synthetic Approaches
Cyclocondensation Strategies
The synthesis of quinolin-2(1H)-ones typically involves cyclocondensation of substituted anilines with β-ketoesters. For 7-chloro-8-methoxyquinolin-2(1H)-one, a hypothetical route can be adapted from procedures used for 8-chloro-2-quinolin-2(1H)-one (3c) :
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Starting Materials:
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4-chloro-3-methoxyaniline
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Ethyl acetoacetate
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Cyclization:
Reactants are heated under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours to form the quinolinone core. -
Chlorination:
Introduce chlorine at position 7 using POCl₃ or N-chlorosuccinimide (NCS) in DMF at 80–90°C .
Key Optimization Parameters:
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Anhydrous conditions minimize hydrolysis of the methoxy group.
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Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures intermediate purity .
Industrial Scalability
Continuous flow reactors could enhance yield and reproducibility for large-scale production, as demonstrated for analogous halogenated quinolinones .
Spectroscopic Characterization
While direct data for 7-chloro-8-methoxyquinolin-2(1H)-one are unavailable, NMR trends from similar compounds provide predictive insights:
Position | NMR (δ, ppm) | NMR (δ, ppm) |
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C-2 (carbonyl) | - | 162.1–162.4 |
C-7 (Cl) | - | 131.0–135.7 |
C-8 (OCH₃) | 3.85–3.90 (s, 3H) | 55.8–56.2 |
H-3 | 6.50–6.61 (d, J=9.5Hz) | - |
LC-MS Analysis:
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Expected [M+H]⁺: m/z 214.0 (C₁₀H₈ClNO₂)
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Retention time: ~0.67–0.74 min (C18 column, acetonitrile/water gradient) .
Comparative Reactivity
The electronic effects of substituents significantly alter reactivity:
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Nucleophilic Substitution:
The C-7 chlorine in 7-chloro-8-methoxyquinolin-2(1H)-one is less reactive than the C-8 chlorine in 8-chloro-3-methoxyquinolin-2(1H)-one due to steric hindrance from the adjacent methoxy group . -
Oxidation Stability:
Methoxy groups at position 8 enhance stability against aerial oxidation compared to methyl-substituted analogs .
Challenges in Structural Elucidation
Misassignment of substituent positions remains a risk. For example, in 8-chloro-2-quinolin-2(1H)-one (3c), the chlorine at C-8 produces distinct NMR shifts at δ 131.0 (C-8) and δ 127.7 (C-7) . Similar care must be taken to differentiate C-7 and C-8 signals in the target compound.
Future Directions
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Biological Screening:
No antimicrobial or anticancer data exist for 7-chloro-8-methoxyquinolin-2(1H)-one. Testing against models used for 6-chloro-8-methoxyquinolin-4(1H)-one (e.g., HL-60 cells) is warranted. -
Crystallography: Single-crystal X-ray diffraction could resolve uncertainties about substituent positioning and intermolecular interactions.
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